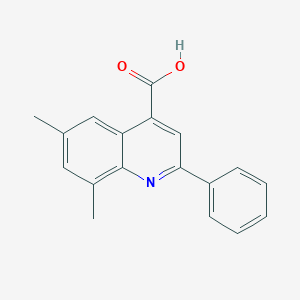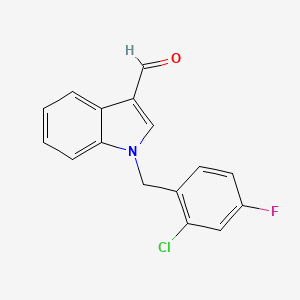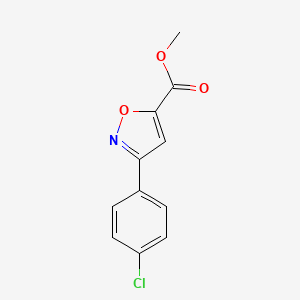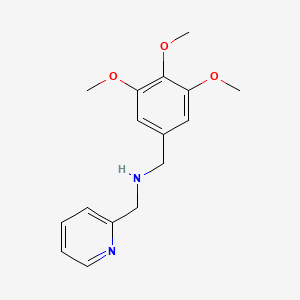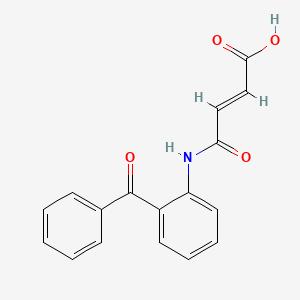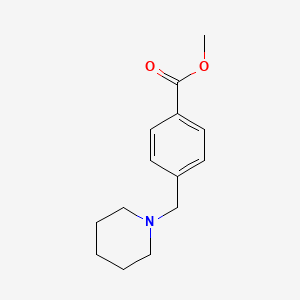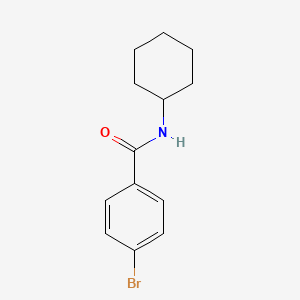
4-bromo-N-cyclohexylbenzamide
Vue d'ensemble
Description
“4-bromo-N-cyclohexylbenzamide” is a chemical compound with the molecular formula C13H16BrNO. Its average mass is 282.176 Da and its monoisotopic mass is 281.041504 Da .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-cyclohexylbenzamide” consists of a benzamide group (a benzene ring attached to a CONH2 group) where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. Attached to the nitrogen atom of the CONH2 group is a cyclohexyl group .Physical And Chemical Properties Analysis
“4-bromo-N-cyclohexylbenzamide” has a density of 1.4±0.1 g/cm3, a boiling point of 410.9±28.0 °C at 760 mmHg, and a flash point of 202.3±24.0 °C. It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Applications De Recherche Scientifique
Anticonvulsant Activity
4-Bromo-N-cyclohexylbenzamide and related compounds have been studied for their potential anticonvulsant effects. A study involving a series of 4-aminobenzamides, including N-cyclohexylbenzamide, found that these compounds exhibited anticonvulsant properties in mice against seizures induced by electroshock and pentylenetetrazole. The research highlighted the protective index of these compounds, suggesting their potential application in seizure control (Clark et al., 1984).
Synthesis and Biological Activity
4-Bromo-N-cyclohexylbenzamide has been involved in the synthesis of pyrrole and pyrrolidine compounds, which were then evaluated for their antibacterial and antifungal activities. This indicates its role in the development of new compounds with potential therapeutic applications in treating bacterial and fungal infections (Mehta, 2013).
Synthetic Applications in Chemistry
The compound has been utilized in the field of synthetic chemistry. A review of the advancement in bromovinyl aldehyde chemistry, which includes 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes, underscored the importance of these compounds in synthesizing a variety of biologically and materially significant compounds (Ghosh & Ray, 2017).
Crystal Engineering
In crystal engineering, the interactions involving halogen atoms like bromine in 4-bromo-N-cyclohexylbenzamide have been of interest. A study on molecular tapes mediated via hydrogen and halogen bonds highlighted the potential of such compounds in designing crystal structures, which is crucial for pharmaceutical formulation and material science applications (Saha, Nangia, & Jaskólski, 2005).
Synthesis and Optimization in Drug Discovery
The compound has also been referenced in the optimization of novel di-substituted cyclohexylbenzamide derivatives. These derivatives were potent inhibitors of 11beta-HSD1, indicating the potential of 4-bromo-N-cyclohexylbenzamide in the development and optimization of new pharmaceutical agents (McMinn et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-N-cyclohexylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWYSLFXFNWAMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354327 | |
| Record name | 4-bromo-N-cyclohexylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-cyclohexylbenzamide | |
CAS RN |
223553-87-5 | |
| Record name | 4-bromo-N-cyclohexylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


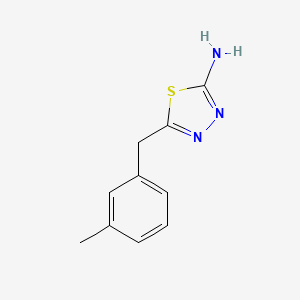
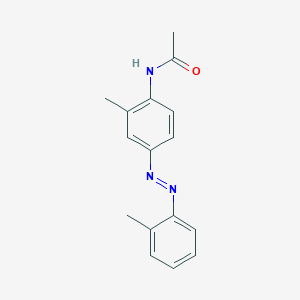
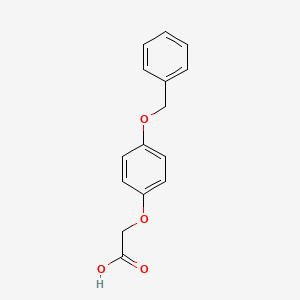

![methyl 2-{(E)-[3,5-di(tert-butyl)-4-hydroxyphenyl]methylidene}-1-hydrazinecarboxylate](/img/structure/B1363222.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-ol](/img/structure/B1363251.png)
